KRAS inhibitor-14 Demonstrates 1.8-Fold Superior Biochemical Potency Compared to its Close Structural Analog KRAS inhibitor-16
KRAS inhibitor-14 exhibits a biochemical IC50 of 0.249 µM against the KRAS G12C protein. In a direct comparison with its structurally related analog, KRAS inhibitor-16 (compound 3-11), which has a reported IC50 of 0.457 µM in the same assay system, KRAS inhibitor-14 is approximately 1.8-fold more potent at the biochemical level . This indicates a quantifiable advantage in target engagement for KRAS inhibitor-14 within this specific chemical series.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 0.249 µM |
| Comparator Or Baseline | KRAS inhibitor-16: 0.457 µM |
| Quantified Difference | ~1.8-fold lower IC50 (more potent) |
| Conditions | In vitro biochemical assay for KRAS G12C inhibition, as reported by vendor datasheets (compound 3-22 vs. compound 3-11) |
Why This Matters
For researchers working within this specific chemical series, KRAS inhibitor-14 provides a higher margin of target engagement at equivalent concentrations, potentially enabling lower dosing and reduced off-target effects in cellular assays.
